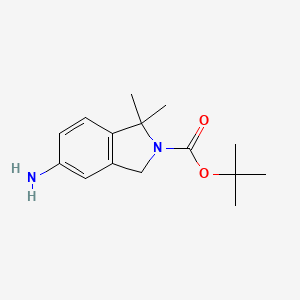
methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which involves a series of steps including the Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.
化学反応の分析
Types of Reactions
Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学的研究の応用
Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
(2S,3R)-3-methylglutamate: A nonproteinogenic amino acid with similar stereochemistry and biological significance.
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share similar synthetic routes and applications.
Uniqueness
Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the resulting biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
InChIキー |
UULFFIJPLBXISM-HHQFNNIRSA-N |
異性体SMILES |
CC[C@@H]1CCN[C@@H]1C(=O)OC.Cl |
正規SMILES |
CCC1CCNC1C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)





![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)


![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)

